

A Comparative Guide to Flame Retardant Synergists: Sb₂O₃ and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony(III) oxide*

Cat. No.: *B7798121*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant system is paramount. Antimony trioxide (Sb₂O₃) has long been a benchmark synergist, particularly in conjunction with halogenated flame retardants. However, growing environmental and health concerns have spurred the development of alternative synergistic agents. This guide provides an objective comparison of the efficacy of Sb₂O₃ with other prominent flame retardant synergists, supported by experimental data and detailed methodologies.

Executive Summary

Antimony trioxide is a highly effective synergist that functions in both the gas and solid phases to quench flames and promote char formation.^[1] Alternatives such as zinc borate, aluminum hydroxide (ATH), magnesium hydroxide (MDH), and molybdenum compounds offer various advantages, including reduced smoke toxicity and improved environmental profiles. The choice of synergist is highly dependent on the polymer matrix, the primary flame retardant, and the specific performance requirements of the end-product.

Comparative Performance Data

The following tables summarize the performance of Sb₂O₃ and its alternatives in various polymer systems based on key flame retardancy metrics such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn classification. It is important to note that the data is compiled from

different studies and direct comparison may not always be feasible due to variations in formulations and testing conditions.

Table 1: Flame Retardant Performance in Flexible Polyvinyl Chloride (PVC)

Synergist System	Loading (phr)	LOI (%)	UL-94 Rating	Reference
Sb ₂ O ₃	5	27.0	-	[2]
Zinc Borate	5	-	-	[2]
Sb ₂ O ₃ + Zinc Borate	5 + 5	>27.0	-	[2]
Zinc Borate + Magnesium Carbonate	5 + 5	30.2	V-0	[3]
Modified Mg(OH) ₂ + Sb ₂ O ₃	50 + 1	31.7	-	[4]
Zinc Borate-modified Sb ₂ O ₃	20 wt%	37.5	V-0	[4]

Table 2: Flame Retardant Performance in High Impact Polystyrene (HIPS) with Tetrabromobisphenol-A (TBBA)

Synergist	Loading (wt%)	LOI (%)	Reference
None (Control)	0	-	[5]
Sb ₂ O ₃	4.5	Increased by 20.5% vs. control	[5]
Aluminum Hydroxide (ATH)	4.5	Increased by 7.7% vs. control	[5]

Table 3: Flame Retardant Performance in Polypropylene (PP) / Medium-Density Fiberboard (MDF) Composites

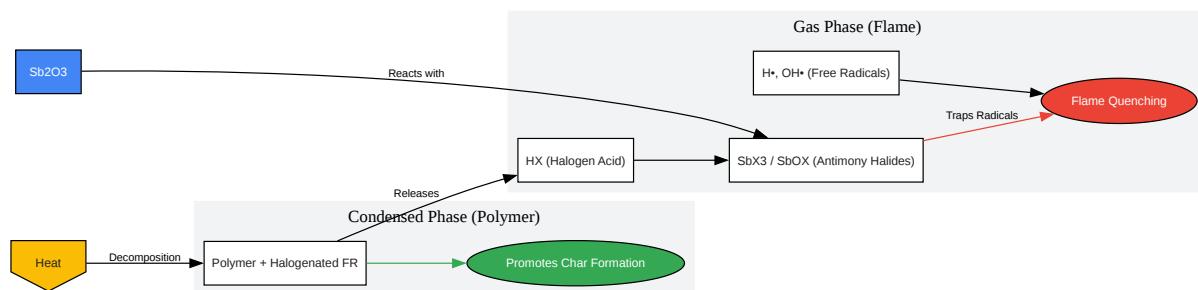

Synergist System	Burning Rate Reduction vs. Control	Reference
Zinc Borate + Ammonium Phosphate	55%	[6]
Zinc Borate + Antimony Trioxide	44%	[6]
Zinc Borate + Magnesium Hydroxide	35%	[6]

Table 4: Flame Retardant Performance in Glass Fiber Reinforced Polyester (GRP) Composites

Synergist	Loading (%)	UL-94 Vertical Rating (ASTM D- 3801)	Reference
Aluminum Hydroxide (AH)	30	V-1	[7]
All other tested FRs	-	HB (Horizontal Burning)	[7]

Signaling Pathways and Mechanistic Diagrams

The efficacy of a flame retardant synergist is intrinsically linked to its mechanism of action. The following diagrams illustrate the key pathways through which Sb₂O₃ and its alternatives exert their flame retardant effects.

[Click to download full resolution via product page](#)

Caption: Synergistic flame retardant mechanism of Antimony Trioxide (Sb₂O₃) with halogenated flame retardants.

Caption: Flame retardant mechanisms of Zinc Borate and Metal Hydroxides.

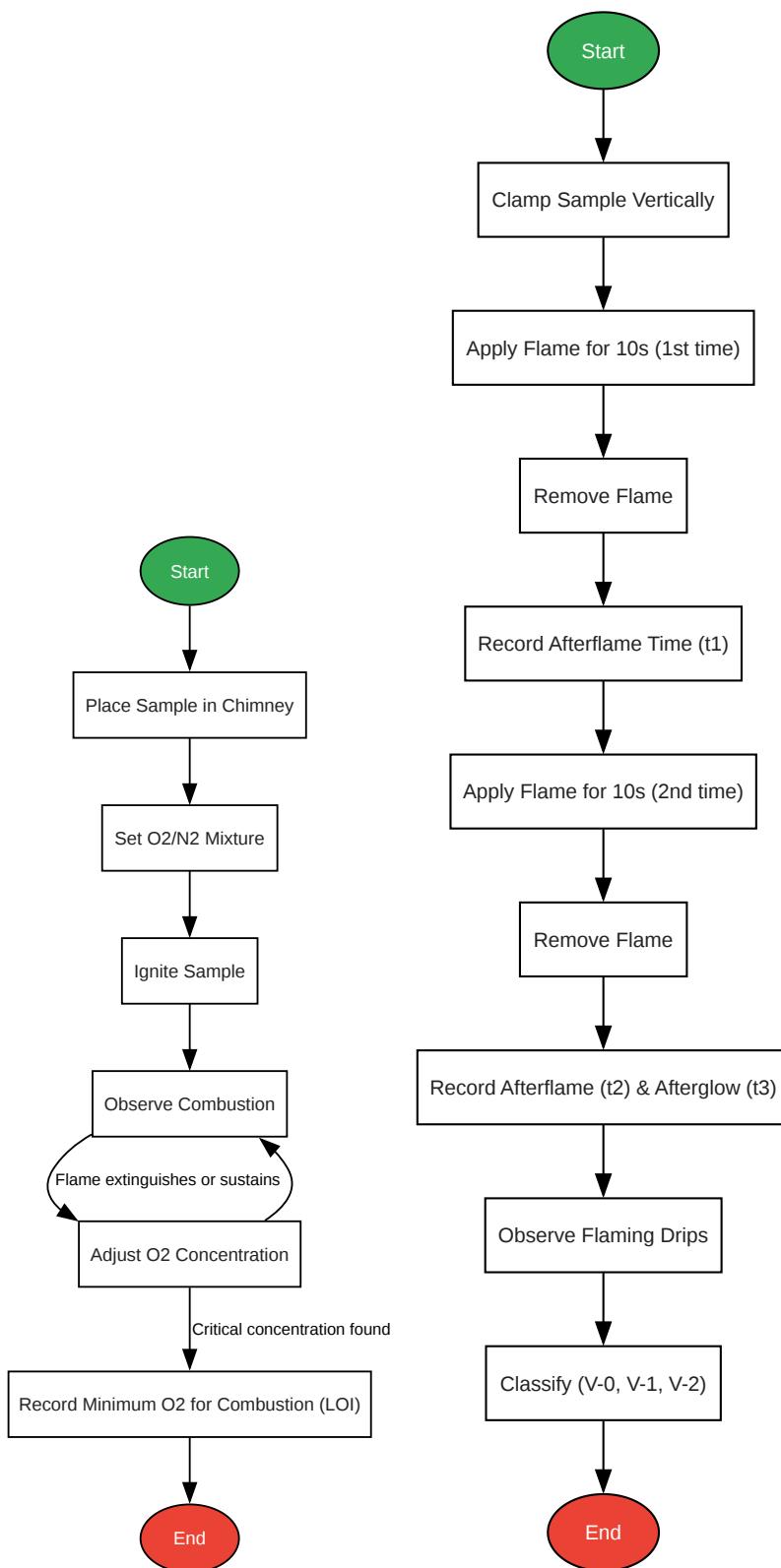
Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific comparison. The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:


- A heat-resistant glass chimney.
- A specimen holder to position the sample vertically in the center of the chimney.
- Gas flow control and measurement devices for oxygen and nitrogen.

- An igniter (e.g., a propane torch).

Procedure:

- A vertically oriented sample is placed inside a glass chimney.
- A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
- The top edge of the specimen is ignited.
- The oxygen concentration is adjusted until the flame is extinguished.
- The LOI is the minimum oxygen concentration, expressed as a volume percentage, that sustains combustion.[\[6\]](#)

Interpretation: A higher LOI value indicates better flame retardancy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Enhanced flame retardancy and thermal stability of zinc borate and magnesium carbonate as a promising alternative for Sb₂O₃ toward polyvinyl chloride | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. Investigation of the fire, thermal, and mechanical properties of zinc borate and synergic fire retardants on composites produced with PP-MDF wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [A Comparative Guide to Flame Retardant Synergists: Sb₂O₃ and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798121#efficacy-of-sb2o3-compared-to-other-flame-retardant-synergists>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com